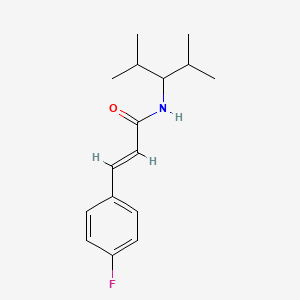

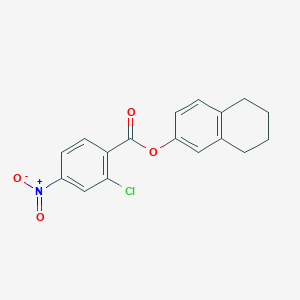

N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide” is a chemical compound with the molecular formula C14H11ClN2O3 . It is a derivative of benzamide, which is a type of amide compound .

Synthesis Analysis

The synthesis of benzamide derivatives, such as “N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The process is considered green, rapid, mild, and highly efficient .科学研究应用

Pharmaceutical Industry: Synthesis of Therapeutic Agents

CBMicro_018860: serves as a precursor in the synthesis of various therapeutic agents. Its structure is conducive to forming benzamide derivatives, which are integral in the development of drugs used to treat a range of conditions, from cancer to cardiovascular diseases .

Green Chemistry: Catalyst Development

The compound is used in green chemistry for the development of catalysts that facilitate the synthesis of benzamides through eco-friendly processes. These catalysts help reduce reaction times and improve yield while minimizing environmental impact .

Material Science: Polymer Modification

In material science, CBMicro_018860 is utilized to modify polymers, enhancing their properties for use in specialized applications such as high-performance plastics and coatings .

Agricultural Chemistry: Pesticide Formulation

The benzamide moiety of CBMicro_018860 is significant in the formulation of pesticides. Its chemical properties allow for the creation of compounds that are effective in pest control, contributing to agricultural productivity .

Analytical Chemistry: Chromatography

CBMicro_018860: can be applied in analytical chemistry as a standard in chromatographic analysis, aiding in the identification and quantification of substances within complex mixtures .

Biochemistry: Enzyme Inhibition Studies

This compound is also important in biochemistry for enzyme inhibition studies. It helps in understanding the interaction between enzymes and potential inhibitors, which is crucial for drug discovery .

Organic Chemistry: Electrophilic Aromatic Substitution Reactions

CBMicro_018860: is involved in electrophilic aromatic substitution reactions, a fundamental process in organic chemistry that is key to constructing complex molecular architectures .

Anti-Tubercular Agents: Tuberculosis Treatment Research

Lastly, derivatives of CBMicro_018860 are being researched for their potential as anti-tubercular agents. This research is critical in the fight against tuberculosis, a major global health concern .

未来方向

The future directions for “N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide” could involve further exploration of its potential applications, particularly in the pharmaceutical, paper, and plastic industries where benzamides are widely used . Additionally, research could focus on improving the synthesis process, exploring its reactivity, and studying its physical and chemical properties in more detail.

属性

IUPAC Name |

N-benzyl-4-chloro-N-ethyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3/c1-2-18(11-12-6-4-3-5-7-12)16(20)13-8-9-14(17)15(10-13)19(21)22/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTSYXSLPINNCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5745516.png)

![N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5745558.png)

![2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide](/img/structure/B5745569.png)

![4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5745586.png)

![5-methyl-2-thiophenecarbaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B5745594.png)